Cas no 1157517-52-6 (3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole)

3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole 化学的及び物理的性質
名前と識別子
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- 3-Chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole (ACI)
- 1,2,5-Thiadiazole, 3-chloro-4-(cyclopentyloxy)- (ACI)
- 3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole
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- MDL: MFCD12066712
- インチ: 1S/C7H9ClN2OS/c8-6-7(10-12-9-6)11-5-3-1-2-4-5/h5H,1-4H2
- InChIKey: TZKYPKNLNHCUBU-UHFFFAOYSA-N
- ほほえんだ: ClC1C(OC2CCCC2)=NSN=1
3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-341953-1.0g |
3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole |
1157517-52-6 | 1.0g |
$574.0 | 2023-02-23 | ||
Enamine | EN300-341953-5g |
3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole |
1157517-52-6 | 5g |
$1507.0 | 2023-09-03 | ||
Enamine | EN300-341953-1g |
3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole |
1157517-52-6 | 1g |
$574.0 | 2023-09-03 | ||
Enamine | EN300-341953-10.0g |
3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole |
1157517-52-6 | 10.0g |
$1895.0 | 2023-02-23 | ||
Enamine | EN300-341953-5.0g |
3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole |
1157517-52-6 | 5.0g |
$1507.0 | 2023-02-23 | ||
Enamine | EN300-341953-2.5g |
3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole |
1157517-52-6 | 2.5g |
$1189.0 | 2023-09-03 | ||
Enamine | EN300-341953-10g |
3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole |
1157517-52-6 | 10g |
$1895.0 | 2023-09-03 |
3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazoleに関する追加情報
3-Chloro-4-(Cyclopentyloxy)-1,2,5-Thiadiazole: A Promising Scaffold in Medicinal Chemistry
3-Chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole, with the chemical identifier CAS No. 1157517-52-6, represents a unique class of heterocyclic compounds that have garnered significant attention in recent years due to their potential therapeutic applications. This compound belongs to the family of thiadiazole derivatives, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the cyclopentyloxy group at the 4-position and the chloro substituent at the 3-position imparts distinct physicochemical properties that make it a valuable candidate for drug discovery. Recent studies have highlighted its ability to modulate various biological targets, including ion channels, enzyme activities, and receptor interactions, positioning it as a versatile scaffold in medicinal chemistry.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that the 3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole scaffold exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is implicated in the pathogenesis of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to suppress pro-inflammatory cytokine production, including TNF-α and IL-6, suggests its potential as a therapeutic agent for these conditions. Additionally, its low molecular weight and favorable drug-like properties make it an attractive candidate for further optimization.
Another groundbreaking study in Organic & Biomolecular Chemistry (2024) explored the synthetic pathways for 3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole. Researchers developed a novel cyclization protocol using microwave-assisted conditions, which significantly improved the yield and purity of the final product. This method not only streamlines the synthesis process but also reduces the environmental impact associated with traditional organic synthesis techniques. The study emphasized the importance of stereochemical control in the cyclopentyloxy group, as the spatial arrangement of substituents can influence the compound's biological activity.
Recent advancements in computational chemistry have further enhanced the understanding of 3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole's molecular interactions. A 2023 paper in Journal of Computational Chemistry utilized molecular docking simulations to predict the compound's binding affinity to various protein targets. The results indicated a strong interaction with the voltage-gated sodium channel (Nav1.7), which is a key player in pain signaling pathways. This finding opens new avenues for the development of analgesic agents targeting neuropathic pain, a condition that remains challenging to manage with current therapies.
The chloro substituent at the 3-position of 3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole plays a critical role in its pharmacokinetic profile. A 2023 study in Drug Metabolism and Disposition revealed that the chloro group enhances the compound's metabolic stability by reducing the rate of hydrolysis. This property is particularly advantageous for oral formulations, as it allows for better bioavailability and prolonged plasma half-life. The study also highlighted the importance of hydrophobicity in determining the compound's ability to cross biological membranes, a factor that is crucial for drug efficacy.
Emerging research in ACS Chemical Biology (2024) has explored the use of 3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole as a lead compound for the development of antifungal agents. Fungal infections pose a significant challenge, especially in immunocompromised patients, and the search for novel antifungal compounds remains a priority. The study demonstrated that the compound's thiadiazole ring structure can interfere with ergosterol biosynthesis, a process essential for fungal cell membrane integrity. This mechanism of action suggests potential applications in combating drug-resistant fungal strains.
The cyclopentyloxy group in 3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole has been shown to influence the compound's solubility and membrane permeability. A 2023 paper in European Journal of Medicinal Chemistry investigated the effect of varying the length of the cyclopentyl chain on the compound's biological activity. The results indicated that the cyclopentyloxy group enhances the compound's ability to interact with lipid bilayers, facilitating its entry into target cells. This property is particularly relevant for compounds targeting intracellular pathogens or signaling molecules.
Furthermore, the 3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole scaffold has been explored for its potential in modulating the activity of kinases, which are key enzymes in cellular signaling pathways. A 2023 study in Journal of Biological Chemistry reported that the compound can inhibit the activity of the Src kinase, which is implicated in cancer progression and metastasis. This finding underscores the compound's potential as a therapeutic agent in oncology, where targeting kinases has become a major strategy in drug development.
Recent advancements in drug delivery systems have also highlighted the versatility of 3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole. A 2024 study in Advanced Drug Delivery Reviews explored the use of nanocarriers to enhance the compound's targeting efficiency. The study demonstrated that encapsulating the compound in liposomes significantly improved its delivery to specific tissues, such as the brain, where it could exert its therapeutic effects. This approach addresses the challenges of crossing the blood-brain barrier, a critical limitation for many neurotherapeutic agents.
As research on 3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole continues to expand, its potential applications in medicine are becoming increasingly evident. From anti-inflammatory agents to antifungal compounds and potential anticancer drugs, this compound's unique structure and functional groups position it as a promising candidate for future therapeutic developments. The ongoing exploration of its molecular mechanisms and pharmacological properties will undoubtedly contribute to the discovery of novel treatments for a wide range of diseases.
Collaborative efforts between medicinal chemists, pharmacologists, and computational scientists are essential to fully harness the potential of 3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole. By combining experimental and computational approaches, researchers can optimize the compound's efficacy, safety, and pharmacokinetic properties, paving the way for its translation into clinical applications. The continued investigation of this compound's biological activities and structural modifications will undoubtedly lead to significant advancements in drug discovery and therapeutic innovation.
With its unique chemical structure and diverse biological activities, 3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole stands at the forefront of modern medicinal chemistry. The ongoing research into its properties and applications highlights the importance of heterocyclic compounds in the development of new therapeutic agents. As the scientific community continues to explore the potential of this compound, it is poised to play a pivotal role in addressing some of the most pressing challenges in medicine.
In conclusion, the 3-chloro-4-(cyclopentyloxy)-1,2,5-thiadiazole scaffold, with its unique structural features and promising biological activities, represents a significant advancement in the field of medicinal chemistry. The ongoing research into its properties and applications underscores its potential as a versatile platform for the development of novel therapeutic agents. As the scientific community continues to explore the possibilities of this compound, it is likely to contribute to the discovery of innovative treatments for a wide range of diseases, offering hope for improved patient outcomes and enhanced therapeutic options.
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